4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is likely that it interacts with its target protein (such as c-met kinase) and inhibits its activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential inhibitory activity against c-met kinase , it may impact pathways related to cell growth and survival.
Result of Action
If it acts as an inhibitor of c-met kinase , it could potentially lead to decreased cell growth and survival.
Biochemical Analysis
Biochemical Properties
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Cellular Effects
The effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride on various cell types include inhibition of cell proliferation and induction of apoptosis. In cancer cell lines such as MKN45, EBC-1, and PC-3, the compound has shown potent inhibitory effects on cell growth . It influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride exerts its effects by binding to the ATP-binding site of TRKs, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling cascades that promote cell survival and proliferation. Additionally, the compound may modulate gene expression by affecting transcription factors involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride have been observed to change over time. The compound exhibits good stability under standard conditions, but its activity may decrease upon prolonged exposure to light or extreme pH . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 isoforms play a key role in its metabolism, affecting its bioavailability and half-life . The compound’s metabolites may also contribute to its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is transported via specific transporters and binding proteins . It accumulates in target tissues, particularly in tumors, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is primarily in the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its molecular targets effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride typically involves the formation of the pyrazolo[4,3-c]pyridine ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinone moiety using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: A core structure similar to the compound , used in various medicinal chemistry applications.
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride: Another derivative with potential biological activity.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: A related compound with different functional groups, used in synthetic chemistry.
Uniqueness
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride is unique due to its specific functionalization, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazolo[4,3-c]pyridine core with a piperazinone moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2.ClH/c17-9-6-16(4-3-13-9)11(18)10-7-5-12-2-1-8(7)14-15-10;/h12H,1-6H2,(H,13,17)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWAPLCKFFJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCNC(=O)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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